molecular formula C13H18N2 B1395463 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 951393-79-6

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

Cat. No.: B1395463
CAS No.: 951393-79-6
M. Wt: 202.3 g/mol
InChI Key: RLVKNSFGRHNZJI-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine (CAS 951393-79-6) is an enantiopure, bridged bicyclic amine of significant interest in medicinal and synthetic chemistry. This compound features a rigid [2.2.1] scaffold that serves as a versatile building block for constructing conformationally constrained analogs, particularly in the development of novel pharmacologically active agents . The structure is closely related to the 7-azabicyclo[2.2.1]heptane core found in epibatidine, a alkaloid known for its potent analgesic activity via interaction with nicotinic acetylcholine receptors (nAChRs) . This makes the amine a valuable precursor for research into new analgesics and neuroprotective agents . Its synthetic utility is further demonstrated in methodologies for creating diverse libraries of functionalized bridged aza-bicyclic structures, which are crucial for structure-activity relationship (SAR) studies . The molecular formula is C13H18N2 and the molecular weight is 202.30 g/mol . This product is intended for research and development purposes only and is not intended for human or veterinary use. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKNSFGRHNZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are versatile and efficient methods for synthesizing complex organic compounds. For this compound, palladium catalysts can facilitate key steps such as cross-coupling reactions to introduce the benzyl group onto the azabicycloheptane framework.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for constructing bicyclic systems. It involves the cycloaddition of a diene with a dienophile to form a six-membered ring, which can then be further manipulated to introduce the benzyl group and the amine functionality at the 7-position.

Detailed Synthesis Protocol

A general protocol for synthesizing this compound involves several key steps:

Research Findings and Challenges

Research on this compound continues to uncover its potential applications in medicinal chemistry and organic synthesis. However, challenges remain in optimizing synthesis conditions to improve yield and selectivity.

Data and Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS Number 951393-79-6
IUPAC Name This compound

Table 2: Synthesis Methods Comparison

Method Advantages Disadvantages
Palladium-Catalyzed High efficiency, versatile Expensive catalysts
Diels-Alder Cycloaddition Powerful for bicyclic systems Requires specific diene and dienophile

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Mechanisms

Synthesis Methods:
The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine typically involves several key steps:

  • Starting Materials: The synthesis begins with benzylamine and bicyclic ketones.
  • Cyclization Reaction: A cyclization reaction occurs where benzylamine reacts with the bicyclic ketone to form the azabicyclo structure.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the resulting product.

Reactions Involved:
The compound can undergo various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
  • Reduction: Employing reducing agents such as lithium aluminum hydride to yield reduced forms.
  • Substitution Reactions: Functional groups on the bicyclic framework can be replaced using appropriate reagents.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique bicyclic structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

Biologically, this compound has been investigated for its potential effects on various biological systems:

  • Receptor Interaction: It may act as an agonist or antagonist at specific receptors, modulating their activity and leading to diverse biological effects .
  • Enzyme Interaction: The compound interacts with enzymes like cytochrome P450, influencing metabolic pathways and potentially impacting drug metabolism .

Medicine

Research is ongoing into the therapeutic potential of this compound:

  • Analgesic Properties: Analogues of this compound have been studied for their analgesic properties, particularly in relation to their interaction with nicotinic acetylcholine receptors .
  • Pharmaceutical Development: It is being explored as a pharmaceutical intermediate or active compound in drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes:

  • Material Science: Its structural uniqueness contributes to advancements in materials science through the development of novel compounds with specific properties.
  • Catalysis: It can act as a catalyst in organic reactions, enhancing reaction rates and yields.

Case Studies

  • Analogue Development : Research has focused on developing analogues of this compound to reduce toxicity while maintaining analgesic efficacy, particularly in the context of epibatidine analogues .
    • Methodology : Aza Diels-Alder reactions have been employed successfully to construct derivatives with potential therapeutic benefits.
  • Biochemical Interactions : Studies have indicated that this compound interacts with various proteins and enzymes, influencing their activity and stability within biochemical pathways .
    • Findings : These interactions are crucial for understanding the compound's role in metabolic processes and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Functional Group Modifications

Table 1: Key Structural Differences
Compound Name Core Structure Substituents/Oxidation State Key Functional Features Reference
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine Bicyclo[2.2.1]heptane Benzyl, primary amine Rigid bicyclic core, basic amine
N-Benzyl-2-azabicyclo[2.2.1]heptane N-oxides (21a,b) Bicyclo[2.2.1]heptane Benzyl, N-oxide Increased polarity, reduced basicity
Bicyclo[4.1.0]heptan-7-amine Bicyclo[4.1.0]heptane Primary amine Smaller ring strain, lower molecular weight
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Spiro[2.4]heptane Benzyl, primary amine Conformational flexibility, chiral center
2-Oxabicyclo[3.2.0]heptan-7-amine Bicyclo[3.2.0]heptane Oxygen atom, primary amine Electronegative oxygen alters H-bonding

Key Observations :

  • Ring Strain : The bicyclo[2.2.1]heptane system imposes higher steric constraints compared to bicyclo[4.1.0]heptane, affecting reactivity and stability .
  • Functional Groups : N-Oxides (e.g., 21a,b) exhibit reduced basicity but enhanced solubility compared to the parent amine .
  • Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 2-oxabicyclo[3.2.0]heptan-7-amine) alters electronic properties and biological interactions .

Key Observations :

  • Hydrogenation and catalytic reduction are common for bicyclo[2.2.1]heptane derivatives, whereas spiro compounds often require chiral auxiliaries or resolution .
  • Asymmetric induction in spiro systems (e.g., (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine) is attributed to steric and electronic factors during synthesis .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight Physical State Boiling/Melting Point Solubility Trends Reference
This compound 201.27 Yellow oil Not reported Moderate in polar solvents
Bicyclo[4.1.0]heptan-7-amine 111.19 Liquid Not reported Higher hydrophobicity
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine 202.30 Crystalline Not reported Low aqueous solubility

Key Observations :

  • The benzyl group in this compound increases molecular weight and lipophilicity compared to simpler amines like bicyclo[4.1.0]heptan-7-amine .
  • Spiro compounds (e.g., (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine) often crystallize due to restricted conformational mobility .

Biological Activity

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is a bicyclic amine compound notable for its structural complexity and potential biological activity. This compound has garnered interest in pharmacological research due to its interactions with various biological targets and pathways, suggesting its utility in therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic azabicycloheptane framework with a benzyl group attached to the nitrogen atom, contributing to its unique reactivity and biological interactions. The stereochemistry of the compound, particularly the (1R,4R,7R) configuration, plays a crucial role in its binding affinity to biological targets.

The biological activity of this compound is primarily influenced by its interactions with various receptors and enzymes. It may function as an agonist or antagonist at specific receptors, modulating their activity and leading to diverse biological effects. The compound has shown potential as an enzyme inhibitor or activator, impacting metabolic pathways significantly.

Key Molecular Interactions

  • Enzyme Interaction : The compound interacts with enzymes like cytochrome P450, influencing the metabolism of other substances and affecting drug interactions .
  • Cell Signaling : It modulates cell signaling pathways by affecting kinases and phosphatases, which can alter cellular responses and gene expression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Neuroprotective Effects

Computer-aided predictions suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Anti-inflammatory Activity

Studies have indicated anti-inflammatory effects, which could make it a candidate for therapies targeting inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Investigations into the compound's effects on cell lines have demonstrated alterations in gene expression related to inflammation and neuroprotection.
  • Zebrafish Model : The zebrafish model has been utilized to study developmental biology aspects influenced by this compound, providing insights into its genetic impact .
  • Binding Affinity Studies : Research has focused on the binding affinity of this compound to various neurotransmitter systems, indicating potential applications in mental health disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and notable activities of compounds related to this compound:

Compound NameStructure TypeNotable Activity
1-BenzylpiperidinePiperidineAnalgesic effects
(S)-N-Boc-piperazinePiperazineAntidepressant properties
3-(Benzylamino)cyclopentanolCyclopentaneNeuroprotective effects

Q & A

Q. Basic

  • Amine identification : FTIR (N–H stretches at ~3300 cm⁻¹) and ¹H NMR (broad singlet for NH₂).
  • Positional confirmation : NOESY NMR or X-ray crystallography to verify the 7-amine substitution on the bicyclic core .

What are the limitations in scaling enantioselective synthesis?

Q. Advanced

  • Catalyst loading : High-cost chiral catalysts require recycling strategies.
  • Reaction homogeneity : Aggregation of intermediates in non-polar solvents reduces yield.
  • Thermodynamic control : Elevated temperatures may racemize products, necessitating low-temperature protocols .

How is crystallographic data interpreted for related bicyclic amines?

Advanced
Monoclinic systems (e.g., P2₁/n symmetry) are common. Unit cell parameters (a, b, c, β) and Z-values define packing efficiency. For example, a β angle of 93.6° in similar compounds indicates slight distortion from orthogonality, affecting intermolecular interactions .

What computational methods validate synthetic pathways?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Docking studies : Evaluates steric compatibility between auxiliaries and intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Reactant of Route 2
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2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.